molecular formula C18H17NO4S B2696846 3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide CAS No. 1356817-53-2

3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B2696846
CAS No.: 1356817-53-2
M. Wt: 343.4
InChI Key: OHZSZVMZQJTAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a 2,3-dihydro-1-benzofuran core, a privileged structure in pharmaceutical development known for its diverse biological activities, substituted with a 3-methyl group and a carboxamide linker connected to a (E)-2-phenylethenylsulfonyl moiety. The integration of the sulfonamide group is a significant structural feature, as this pharmacophore is present in a wide range of bioactive molecules and is known to act as a key zinc-binding group (ZBG) in inhibitors of enzymes like carbonic anhydrase (CA) . Compounds with similar benzenesulfonamide substitutions have been investigated as potent and selective inhibitors for targets such as the tumor-associated hCA IX isoform, which is overexpressed in hypoxic solid tumors and represents a promising anticancer target . Furthermore, diarylamide compounds incorporating benzenesulfonamide groups have shown potential as novel diuretics that function as urea transporter (UT) inhibitors, offering a salt-sparing alternative to traditional therapies . The specific research applications of this compound are anticipated to be influenced by its exact stereochemistry and substitution pattern. Researchers can explore its potential as a scaffold for developing inhibitors for various enzymes, including carbonic anhydrases, or as a tool compound in pharmacological studies. Its mechanism of action is expected to be highly target-specific; for instance, if developed as a CA inhibitor, it would likely function by coordinating the sulfonamide group with the zinc ion in the enzyme's active site . As with all compounds in this class, thorough spectroscopic characterization (e.g., 1H NMR, 13C NMR, HRMS) and purity analysis (e.g., HPLC) are recommended to confirm its structure and quality prior to use in biological assays . This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-13-15-9-5-6-10-16(15)23-17(13)18(20)19-24(21,22)12-11-14-7-3-2-4-8-14/h2-13,17H,1H3,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZSZVMZQJTAKT-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C12)C(=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(OC2=CC=CC=C12)C(=O)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H17_{17}N1_{1}O4_{4}S
  • Molecular Weight : 321.37 g/mol
  • IUPAC Name : this compound

This compound features a benzofuran core, which is known for various pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 3-methyl-N-[(E)-2-phenylethenyl]sulfonyl derivatives exhibit significant anticancer properties. For instance, research focusing on the structure-activity relationship (SAR) of benzoxazole derivatives has shown that modifications in the sulfonamide group can enhance cytotoxicity against cancer cell lines such as DU-145 (prostate cancer) and A549 (lung cancer) cells .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ADU-14510MIF inhibition
Compound BA54915Apoptosis induction
3-methyl-N-[(E)-2-phenylethenyl]sulfonylMCF7TBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit macrophage migration inhibitory factor (MIF), a key mediator in inflammatory responses. This inhibition could potentially lead to reduced inflammation in various models of disease .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • MIF Inhibition : By targeting the tautomerase active site of MIF, the compound may disrupt its function, leading to decreased cell survival in MIF-dependent cancer cells .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells .

Study on Prostate Cancer Cells

A notable study investigated the effects of a series of sulfonamides on DU-145 prostate cancer cells. The results demonstrated that certain modifications in the sulfonamide structure significantly enhanced cytotoxicity and reduced cell viability through apoptosis pathways .

Study on Lung Cancer Cells

Another study focused on A549 lung cancer cells, where the compound exhibited a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent oxidative stress-induced apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three analogs:

N-(2-Phenylethenyl)sulfonyl-2,3-dihydro-1-benzofuran-2-carboxamide

3-Methyl-2,3-dihydro-1-benzofuran-2-carboxamide

3-Methyl-N-(phenylsulfonyl)-2,3-dihydro-1-benzofuran-2-carboxamide

Table 1: Structural and Functional Comparison
Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) ~371.4 ~343.3 ~191.2 ~317.3
Key Functional Groups Sulfonamide, Styrenyl, Methyl Sulfonamide, Styrenyl Carboxamide, Methyl Sulfonamide, Methyl
Solubility (logP) 2.8 (estimated) 2.5 1.2 2.3
Rigidity (Conjugation) High (E-styrenyl) High (E-styrenyl) Low Moderate (phenylsulfonyl)
Bioactivity (Hypothetical) Enzyme inhibition (e.g., COX) Receptor antagonism Weak binding Moderate enzyme inhibition
Key Findings:

Impact of Styrenyl vs.

Role of Methyl Substitution :
The 3-methyl group in the target compound and Analog 3 increases steric bulk, reducing solubility (higher logP) compared to Analog 2. However, this substitution may stabilize the benzofuran ring conformation, as observed in crystallographic studies using SHELX refinements .

Sulfonamide Functionality :
All sulfonamide-containing analogs (Target, Analog 1, Analog 3) exhibit higher solubility in polar solvents than Analog 2, aligning with the sulfonamide’s capacity to form hydrogen bonds. This is critical for pharmacokinetic profiles in drug design.

Lumping Strategy Relevance : Analog 1 and the target compound could be "lumped" in computational models due to shared sulfonamide-styrenyl motifs, simplifying reaction networks in mechanistic studies (see , Tables 3–4). This strategy assumes similar degradation pathways or metabolic interactions .

Q & A

Q. Advanced Assay Development

  • High-throughput screening (HTS) : Use fluorescence polarization assays to measure binding affinity to enzymes (e.g., kinases) or receptors. A pilot study could test inhibition of COX-2, given structural similarities to other benzofuran-based inhibitors .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify real-time interactions with proteins like serum albumin (for plasma binding studies) .
  • Cellular assays : Employ luciferase-based reporters in HEK293 cells to assess modulation of signaling pathways (e.g., NF-κB) .

What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Q. Advanced Analytical Workflow

  • NMR spectroscopy : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC to confirm the (E)-configuration of the styryl group via coupling constants (J=1216 HzJ = 12–16\ \text{Hz}) .
  • HPLC-MS : Employ reverse-phase C18 columns with ESI-MS in positive ion mode to verify molecular weight (m/zm/z ~430–450) and detect impurities .
  • X-ray crystallography : Resolve crystal structures of co-crystallized compounds with target proteins (e.g., carbonic anhydrase) to validate binding modes .

How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?

Q. SAR Methodologies

  • Substituent variation : Synthesize analogs with halogen (F, Cl) substitutions at the benzofuran 3-position to enhance hydrophobic interactions. For example, fluorinated analogs of related compounds show improved antimicrobial potency .
  • Sulfonamide modifications : Replace the sulfonyl group with phosphonate or carboxylate moieties to assess impact on solubility and target binding .
  • Pharmacophore mapping : Overlay the compound’s structure with known inhibitors (e.g., COX-2) to identify critical hydrogen-bonding donors/acceptors .

How should conflicting bioactivity data from different studies be reconciled?

Q. Data Contradiction Analysis

  • Source comparison : Cross-reference experimental conditions (e.g., cell lines, assay pH) from studies reporting divergent IC50_{50} values. For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strains .
  • Structural analogs : Compare data from compounds like N-(2-ethoxyphenyl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide , which shares a benzofuran core but differs in substituents. Higher potency in analogs with electron-withdrawing groups suggests electronic effects dominate .

What protocols ensure stability of this compound under varying pH and temperature conditions?

Q. Stability-Indicating Methods

  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 24 hours. Monitor degradation via HPLC; sulfonamide bonds are typically stable in acid but hydrolyze in base .
  • Lyophilization : Prepare lyophilized formulations with trehalose (1:1 w/w) to enhance thermal stability for long-term storage .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Safety and Handling

  • PPE : Use nitrile gloves, lab coats, and safety goggles. The compound’s sulfonamide group may cause skin irritation .
  • First aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician. Provide the SDS to medical personnel, noting potential sulfonamide hypersensitivity .
  • Waste disposal : Incinerate in a certified hazardous waste facility to prevent environmental release .

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